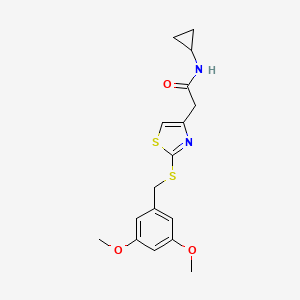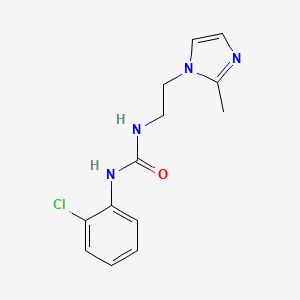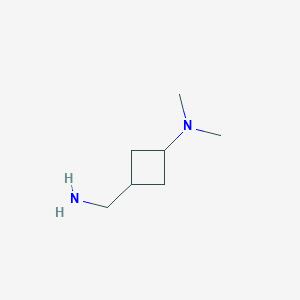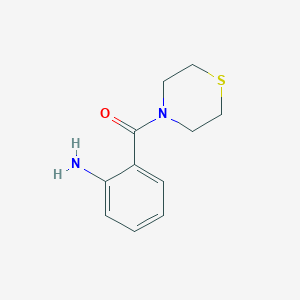![molecular formula C15H20O B2810183 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287334-60-3](/img/structure/B2810183.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CB13, is a synthetic compound that belongs to the family of cyclohexane derivatives. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. CB13 has been the focus of scientific research due to its potential therapeutic applications in the field of pain management and neuroprotection.
Mécanisme D'action
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Upon binding to CB1, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol activates a series of intracellular signaling pathways that ultimately lead to the modulation of neurotransmitter release and neuronal excitability. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high selectivity for CB1 over other cannabinoid receptors such as CB2.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. It has also been shown to possess neuroprotective effects in various models of neurodegenerative diseases. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of pain perception and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high potency and selectivity for the CB1 receptor, which makes it an attractive candidate for scientific research. However, due to its potent agonist activity, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol may exhibit off-target effects that could complicate experimental results. Additionally, the synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be challenging and requires specialized equipment and expertise.
Orientations Futures
Future research on [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could focus on further elucidating its mechanism of action and identifying potential therapeutic applications beyond pain management and neuroprotection. Additionally, the development of more efficient and scalable synthesis methods for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could facilitate its use in scientific research. Finally, the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other compounds could lead to the development of novel therapeutic approaches for various diseases.
Méthodes De Synthèse
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by a series of chemical reactions involving the condensation of 2,4,6-trimethylbenzaldehyde with cyclohexanone, followed by reduction using sodium borohydride. The resulting product can then be treated with methanol to yield [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Applications De Recherche Scientifique
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUCYDMBKVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)



![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
